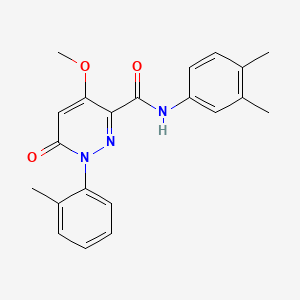

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis and Catalysis

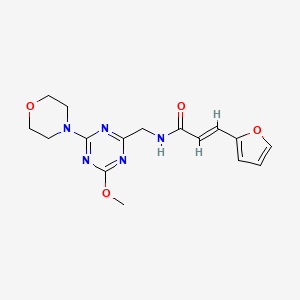

- Catalytic Applications : A study demonstrated the use of sulfonic acid-based ionic liquids as efficient catalysts for the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method highlights the potential of similar sulfonyl-containing compounds in facilitating organic synthesis reactions under solvent-free conditions, providing a clean, efficient, and environmentally friendly approach to synthesizing complex organic molecules (Heravi et al., 2010).

Pharmaceutical Chemistry

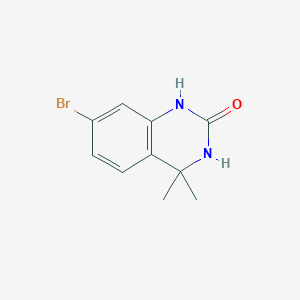

- Anticancer Activity : Research into quinazolin-4-amine derivatives, similar in structure to the compound , identified certain derivatives as potent apoptosis inducers and anticancer agents. These compounds were found to have high blood-brain barrier penetration, suggesting the potential of sulfonyl-containing quinoline derivatives in developing treatments for brain-related cancers (Sirisoma et al., 2009).

Chemical Biology

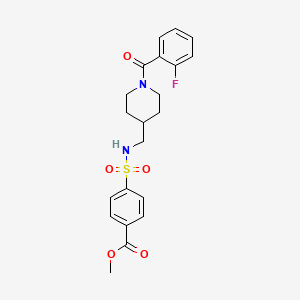

- Enzyme Inhibition : Isoquinolinesulfonamides, which share functional groups with the compound of interest, were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This suggests that related compounds could be designed as selective inhibitors for these kinases, offering potential therapeutic targets for diseases mediated by these enzymes (Hidaka et al., 1984).

Material Science

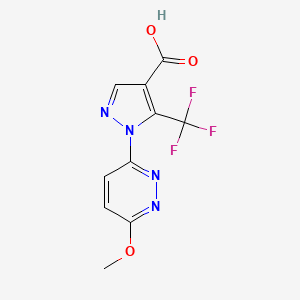

- Sensor Development : In a different context, quinoline derivatives have been explored for their application in sensor technology. A study on a fluorescent probe for detecting dithiothreitol indicates the versatility of quinoline-based compounds in developing sensitive and selective sensors for biological and chemical analyses (Sun et al., 2018).

properties

IUPAC Name |

6-chloro-3-(4-ethylphenyl)sulfonyl-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-3-12-4-7-14(8-5-12)24(22,23)17-11-20(2)16-9-6-13(19)10-15(16)18(17)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAURFKNRBOOMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)

![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)

![N-[4-[2-(Hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2683101.png)

![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)